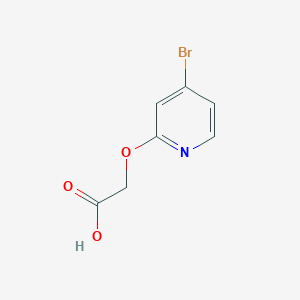

(4-Bromo-pyridin-2-yloxy)-acetic acid

Description

(4-Bromo-pyridin-2-yloxy)-acetic acid is a brominated pyridine derivative with an acetic acid functional group. This compound is characterized by a pyridine ring substituted with a bromine atom at the 4-position and an acetic acid moiety linked via an oxygen atom at the 2-position. Its molecular formula is C₇H₆BrNO₃ (exact molecular weight: 232.03 g/mol). The bromine atom enhances electrophilic reactivity, while the acetic acid group contributes to solubility in polar solvents like water and methanol .

Structurally analogous compounds include derivatives with modifications to the pyridine ring (e.g., additional substituents) or alterations to the acetic acid chain. These modifications influence physicochemical properties, such as solubility, acidity, and binding affinity, which are critical for applications in pharmaceuticals, agrochemicals, or material science.

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

2-(4-bromopyridin-2-yl)oxyacetic acid |

InChI |

InChI=1S/C7H6BrNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) |

InChI Key |

APSPHCYFGGPOIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Br)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-pyridin-2-yloxy)-acetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-bromopyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-pyridin-2-yloxy)-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include oxo derivatives of the original compound.

Reduction Reactions: Products include hydrogenated derivatives of the original compound.

Scientific Research Applications

(4-Bromo-pyridin-2-yloxy)-acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Bromo-pyridin-2-yloxy)-acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its binding to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-Bromo-pyridin-2-yloxy)-acetic acid with structurally related compounds:

Key Differences and Implications

Substituent Position and Reactivity: Bromine at the 4-position (as in the parent compound) versus 5-position (CAS 192642-85-6) alters electronic distribution on the pyridine ring. Methyl or methoxy groups (e.g., CAS 1393541-31-5, 1026089-09-7) enhance hydrophobicity, reducing water solubility but improving lipid membrane permeability, which is advantageous in drug design .

Functional Group Modifications :

- Ethyl ester derivatives (e.g., CAS 58530-49-7) replace the acetic acid’s hydroxyl group with an ester, reducing polarity and altering metabolic stability .

Methyl- or methoxy-substituted analogs may serve as intermediates in synthesizing bioactive molecules due to their balanced solubility and reactivity .

Research Findings and Mechanistic Insights

Adsorption and Coordination Properties

While direct studies on this compound are sparse, analogous acetic acid derivatives (e.g., sludge-based biochar modified with acetic acid) demonstrate high uranium (U(VI)) adsorption capacities (up to 97.8% removal) via coordination with -COO⁻ groups . This suggests that brominated pyridinyl-acetic acid compounds could similarly interact with metal ions through their carboxylate moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.